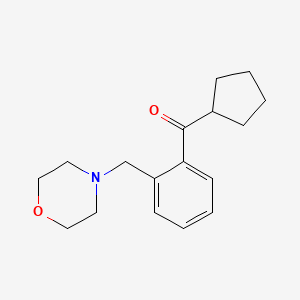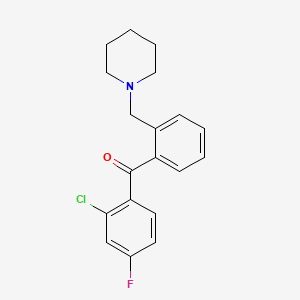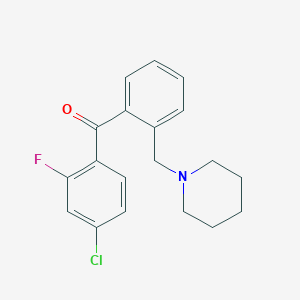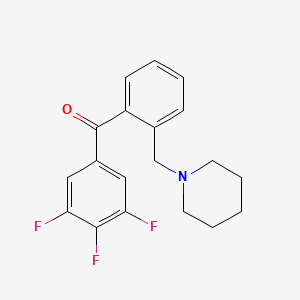
3'-Fluoro-2-thiomorpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various fluorinated benzophenone derivatives and related compounds has been explored in several studies. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which involved studying the electronic and spatial structure of the new biologically active molecule both theoretically and experimentally . Similarly, the synthesis of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was achieved from different starting materials, demonstrating the potential for creating chiral compounds with fluorine substituents . Additionally, a general and convenient synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes was developed, which included the synthesis of various heterocycles structurally characterized by single-crystal X-ray analysis .
Molecular Structure Analysis
The molecular structures of these compounds have been extensively analyzed using X-ray crystallography. The compound methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was found to crystallize in a monoclinic P21/c space group . The crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, revealing an orthorhombic system with specific space groups for the enantiomers . The benzo[1,2-b:4,5-b']dichalcogenophenes synthesized were found to have completely planar molecular structures and were packed in a herringbone arrangement .
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions involving 3'-Fluoro-2-thiomorpholinomethyl benzophenone. However, the synthesis of related compounds involves reactions such as Suzuki coupling, the Wittig reaction, or McMurry reaction, and subsequent photocyclization . These reactions are crucial for the development of fluorophores and other conjugated materials with tunable optical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through various techniques. The photophysical properties of the synthesized fluorophores were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The physicochemical properties of the benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry and UV-vis spectra, indicating their potential in electronic applications . The anti-hepatitis B virus activity of the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was tested, showing nanomolar inhibitory activity against HBV in vitro .
Wissenschaftliche Forschungsanwendungen
Applications in Alzheimer's Disease Research
Fluorinated Benzophenone Derivatives in Alzheimer's Disease : A study explored the potential of fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. The compounds showed micromolar potency against β-secretase (BACE-1), acetylcholinesterase (AChE), and were effective in countering intracellular ROS formation. Notably, compound 12 from this study was highlighted for its balanced potency and lack of toxic effects, marking it as a promising candidate for further development in Alzheimer's disease treatment (Belluti et al., 2014).
Environmental and Ecological Considerations
Oxidation by Potassium Permanganate : A comprehensive study investigated the chemical oxidation of benzophenone-3 (BP-3) using potassium permanganate (KMnO₄). The removal rate of BP-3 could reach up to 91.3% under specific conditions, with the oxidation process involving hydroxylation, direct oxidation, and carbon-carbon bridge bond cleavage. The study concluded that KMnO₄ is a promising technique for BP-3 removal, reducing both acute and chronic toxicities of BP-3 (Cao et al., 2021).
Antimicrobial Applications
Antimycobacterial Activity of Fluorinated Compounds : Research has been conducted on the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, derived from the interaction of 4-fluoro-3-chloroanilline with other chemical agents. Some of these compounds have shown promising anti-microbial activity, indicating the potential for medical applications (Sathe et al., 2011).
Biochemical Interactions
Molecular Interactions with Human Serum Albumin : A study explored the interactions between benzophenone-type UV filters and human serum albumin (HSA), revealing significant quenching of the intrinsic fluorescence of HSA. Molecular docking indicated that these compounds bind at site II of HSA, causing structural changes that may potentially affect HSA's function, illustrating their potential toxicity (Zhang et al., 2013).
Wirkmechanismus
As a potent and selective inhibitor of BET proteins, 3’-Fluoro-2-thiomorpholinomethyl benzophenone likely works by binding to these proteins and preventing them from functioning properly. BET proteins are known to play key roles in gene expression, so inhibiting them can have significant effects on cellular processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQZSIGLZXYOEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643818 |
Source


|
| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-2-thiomorpholinomethyl benzophenone | |
CAS RN |
898781-78-7 |
Source


|
| Record name | (3-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)
![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)









![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)
![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)